2-(Chloromethyl)benzoyl chloride CAS number
2-(Chloromethyl)benzoyl chloride CAS number
An In-depth Technical Guide to 2-(Chloromethyl)benzoyl Chloride
Introduction
2-(Chloromethyl)benzoyl chloride is a bifunctional organic compound of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its structure, featuring both a reactive acyl chloride and a benzylic chloride moiety, makes it a versatile building block for the synthesis of a variety of complex molecules and heterocyclic systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its relevance in pharmaceutical research. The Chemical Abstracts Service (CAS) number for 2-(Chloromethyl)benzoyl chloride is 42908-86-1 [1][2][3][4][5].
Chemical and Physical Properties
A summary of the key physical and chemical properties of 2-(Chloromethyl)benzoyl chloride is presented below. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 42908-86-1 | [6][1][3] |
| Molecular Formula | C₈H₆Cl₂O | [6][2][4] |
| Molecular Weight | 189.04 g/mol | [6][1][4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Melting Point | 17 °C | [1][2][4] |
| Boiling Point | 265 °C (lit.) | [2][4] |
| Density | ~1.3 g/cm³ | [1][2][3] |
| Refractive Index | 1.5760 to 1.5800 | [2][3][4] |
| InChI Key | TXZFBHYDQGYOIT-UHFFFAOYSA-N | [6] |
| SMILES | ClCc1ccccc1C(Cl)=O | [6] |
Safety and Handling
2-(Chloromethyl)benzoyl chloride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood. It is corrosive and can cause severe skin burns and eye damage[7]. It is also harmful if swallowed and toxic if inhaled.
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity (Oral, Inhalation) | GHS06, GHS08 | Danger | H302: Harmful if swallowedH331: Toxic if inhaledH351: Suspected of causing cancer |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. In case of exposure, immediate medical attention is necessary.
Synthesis of 2-(Chloromethyl)benzoyl Chloride
An established method for the synthesis of 2-(Chloromethyl)benzoyl chloride involves the reaction of 3H-isobenzofuran-1-one with dichlorotriphenylphosphine[8]. The latter is generated in situ from triphenylphosphine and chlorine gas.
Experimental Protocol
Objective: To synthesize 2-(chloromethyl)benzoyl chloride from 3H-isobenzofuran-1-one.
Materials:
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3H-isobenzofuran-1-one
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Triphenylphosphine
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Dry, gaseous chlorine
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Dry dichloromethane (CH₂Cl₂)
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Ice/salt bath
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Microwave reactor
-
Standard laboratory glassware for inert atmosphere reactions
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Vacuum distillation apparatus
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve triphenylphosphine in dry dichloromethane.
-
Cool the solution in an ice/salt bath.
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Bubble dry, gaseous chlorine through the solution to form dichlorotriphenylphosphine in situ.
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To this mixture, add 3H-isobenzofuran-1-one while maintaining the low temperature.
-
Allow the reaction to proceed until all the starting material is consumed, as monitored by an appropriate technique (e.g., TLC).
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Once the reaction is complete, evaporate the dichloromethane in vacuo.
-
Transfer the residue to a microwave reactor and irradiate at 400 W for 5 minutes.
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The crude 2-(chloromethyl)benzoyl chloride is then purified by vacuum distillation to yield a colorless oil[8].
Caption: Synthetic workflow for 2-(Chloromethyl)benzoyl chloride.
Reactivity and Applications in Drug Development
2-(Chloromethyl)benzoyl chloride is a bifunctional electrophile, with two reactive centers: the carbonyl carbon of the acyl chloride and the benzylic carbon of the chloromethyl group[8]. This dual reactivity allows it to participate in a variety of chemical transformations, making it a valuable intermediate in organic synthesis.
A primary application of this compound is in the synthesis of N-substituted isoindolinones, a class of compounds with recognized biological activities, including anxiolytic, sedative, hypnotic, and muscle relaxant properties[8]. The reaction with primary amines can proceed in a two-step, one-pot manner to yield these heterocyclic systems in high yield[8].
The general reactivity of benzylic chlorides is a cornerstone in drug development. They are frequently used for the alkylation of heterocycles, which are common structural motifs in many drug molecules[9]. Furthermore, their reactivity can be exploited in the synthesis of prodrugs to improve the pharmacokinetic properties of active pharmaceutical ingredients[9].
Caption: Reaction pathways of 2-(Chloromethyl)benzoyl chloride.
Conclusion
2-(Chloromethyl)benzoyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of pharmaceutically relevant scaffolds such as isoindolinones. Its dual electrophilic nature provides a platform for a range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in research and drug development.
References
- 1. echemi.com [echemi.com]
- 2. 42908-86-1 CAS MSDS (2-(Chloromethyl)benzoyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(Chloromethyl)benzoyl chloride | 42908-86-1 [chemicalbook.com]
- 4. 2-(Chloromethyl)benzoyl chloride CAS#: 42908-86-1 [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 2-(氯甲基)苯甲酰氯 ≥96.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. pg.gda.pl [pg.gda.pl]
- 9. benchchem.com [benchchem.com]
